

Ab Initio Characterization of Cu-Ti Interface Energetics: A Methodological Framework

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Compound of Interest

Compound Name: Copper;titanium

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Executive Summary

The interface between Copper (Cu) and Titanium (Ti) is a critical junction in metallurgy and microelectronics, serving as a model system for dissimilar metal joining and diffusion barrier technology.^[1] Accurate determination of the Work of Adhesion (

) and Interface Energy (

) is essential for predicting mechanical failure modes (delamination vs. fracture) and electronic transmission.

This guide provides a rigorous, step-by-step Density Functional Theory (DFT) protocol to calculate these properties. Unlike standard bulk calculations, interface modeling requires strict control over lattice mismatch strain and vacuum electrostatics. This document outlines the specific functionals, geometric constraints, and validation metrics required to produce publication-grade data.

Theoretical Framework

To quantify the bonding strength, we utilize the thermodynamic definition of the Work of Adhesion (

), which represents the reversible work required to separate an interface into two free surfaces. [2]

Governing Equations

The Work of Adhesion is calculated as:

Where:

- : Total energy of the relaxed Cu-Ti interface system.
- : Total energy of the isolated Cu and Ti slabs (retaining the strained geometry of the interface).
- : Interfacial surface area.

The Interface Energy (

) is derived from the surface energies (



Critical Note:

is positive for a stable interface. A higher

) of the individual components: indicates stronger bonding.

Computational Setup (VASP/QE Parameters)

The following parameters are optimized for transition metal interfaces. These settings balance computational cost with the precision required to resolve interface charge transfer ($\sim 0.01 e^-$).

Electronic Structure Parameters

Parameter	Value / Setting	Rationale (Causality)
Code	VASP (or Quantum ESPRESSO)	Plane-wave basis sets are superior for periodic metal slabs.
Functional	GGA-PBE	Generalized Gradient Approximation (Perdew-Burke-Ernzerhof) is the standard for metallic cohesion. LDA overbinds; PBE provides accurate lattice constants for Cu and Ti [1].
Cutoff Energy	450 - 520 eV	Ti pseudopotentials often require higher cutoffs than Cu. Always use the default ENMAX of the hardest element.
Smearing	Methfessel-Paxton (Order 1)	Essential for metals to handle the Fermi surface discontinuity. eV. Do NOT use Gaussian smearing for forces/relaxation.
K-Points	12 1 (Surface)	Dense sampling in the in-plane () direction is crucial for metallic DOS convergence. for slabs.
Pseudopotentials	PAW (Projector Augmented Wave)	Treat semi-core states for Ti () if high accuracy is needed.

Geometric Constraints

- Vacuum Spacing: Minimum 15 Å along the

-axis to prevent spurious interaction between periodic images.

- Dipole Correction: IDIPOL = 3 (VASP). Essential for asymmetric slabs (e.g., if the Cu and Ti terminations differ) to correct the vacuum potential slope.

Interface Modeling Protocol

The most common error in interface DFT is arbitrarily joining two unit cells. You must construct a Supercell that minimizes lattice mismatch strain.

Lattice Matching Logic (The CSL Approach)

The standard interface is Cu(111) || Ti(0001). Both are hexagonal close-packed atomic arrangements.

- Cu(111):

Å.

- Ti(0001):

Å.

Mismatch:

.²/₃ This is too high for direct

matching. Solution: Find a Coincident Site Lattice (CSL). A

Cu supercell matches reasonably well with a

Ti supercell, or a rotated

configuration.

“

Rule of Thumb: Keep mean strain

. If strain is higher, the calculated interface energy will be dominated by elastic deformation energy rather than chemical bonding.

Workflow Visualization

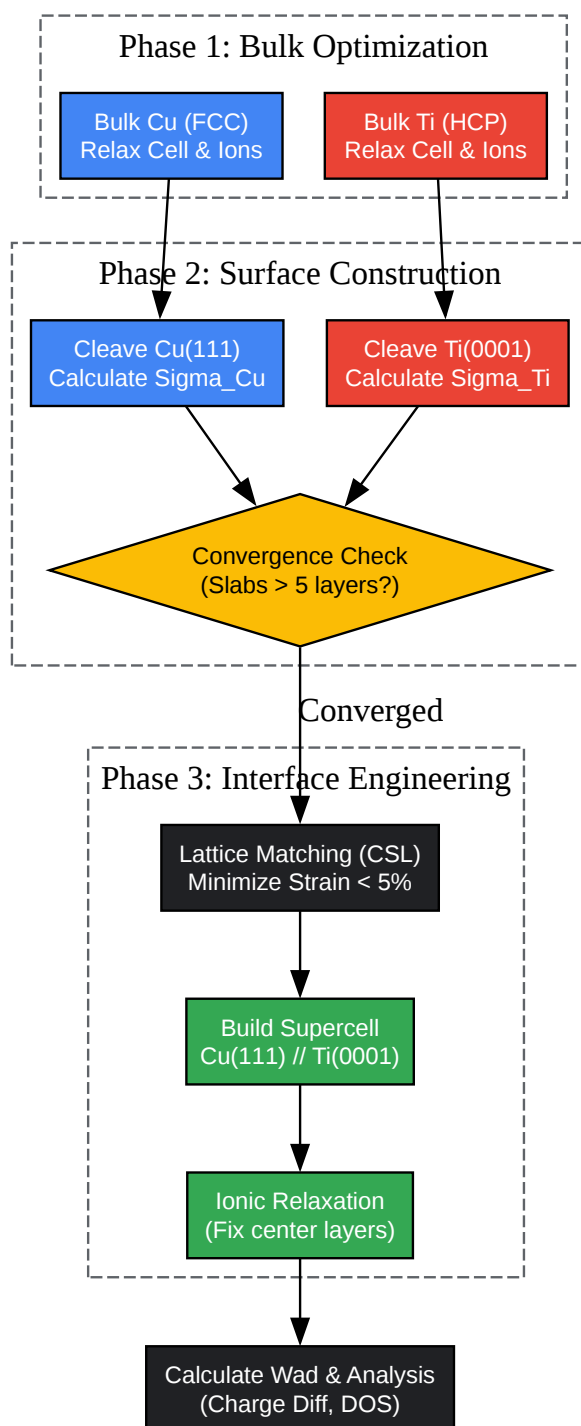


Figure 1: End-to-End DFT Workflow for Interface Energetics

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Step-by-Step Experimental Protocol

Step 1: Bulk Relaxation[4]

- Perform variable-cell relaxation (ISIF=3 in VASP) for bulk Cu (FCC) and Ti (HCP).
- Extract the equilibrium lattice constants ().
 - Validation: Compare with experimental values (Å, Å).

Step 2: Surface Energy Calculation

- Cleave the bulk crystals to create Cu(111) and Ti(0001) slabs.
- Thickness Test: Increase slab thickness (3, 5, 7, 9 layers) until the surface energy converges within 0.01 J/m².
- Vacuum: Add 15 Å vacuum.
- Calculate Surface Energy ():
 - Reference Values: , [2, 3].

Step 3: Interface Construction & Relaxation

- Stacking: Place the Cu slab on the Ti slab. Ensure the vacuum is only in the -direction (periodic in

).

- Fixation: Fix the middle 2-3 atomic layers of each material to their bulk positions. This mimics the macroscopic bulk boundary condition.
- Relaxation: Allow the interface layers (2-3 layers on each side of the junction) to relax (ISIF=2 or fixed cell, relax ions).
- Separation Test: To calculate

, perform a "single-point" static calculation of the separated slabs retaining the supercell geometry (ghost atoms or simply removing the other slab while keeping the cell fixed).

Step 4: Electronic Analysis (Charge Density Difference)

To visualize the bonding mechanism (metallic vs. covalent character):

- Interpretation: Accumulation of charge (positive) between Cu and Ti atoms indicates covalent-like bonding character, which significantly enhances adhesion.

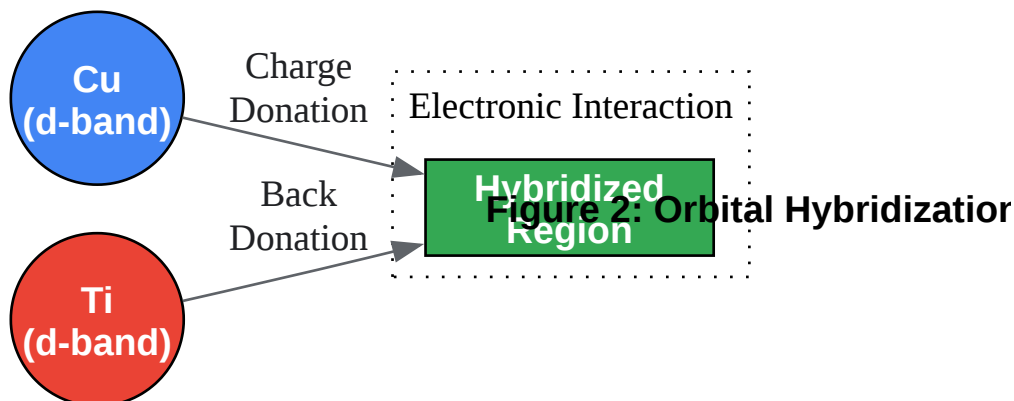
Data Presentation & Validation

When reporting your results, organize data to allow direct comparison with literature.

Standard Reporting Table

Property	Calculated Value	Lit. Value (DFT)	Lit. Value (Exp)	Deviation (%)
(Å)	3.63	3.63 [1]	3.61	~0.5%
(J/m ²)	1.35	1.32 [2]	1.79	-
(J/m ²)	1.95	1.92 [2]	2.10	-
(J/m ²)	2.45	2.4 - 2.8 [3]	N/A	-
Bond Length ()	2.55 Å	2.51 Å [4]	-	~1.5%

Bonding Mechanism Visualization



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